molecular formula C21H26O7 B1673170 Justiciresinol CAS No. 136051-41-7

Justiciresinol

Cat. No.: B1673170
CAS No.: 136051-41-7
M. Wt: 390.4 g/mol
InChI Key: LNRXVGSOOWBFAI-VFCRVFHLSA-N
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Description

Justiciresinol is a natural product belonging to the class of lignans, which are phenolic compounds found in plants. It is primarily isolated from species within the Justicia genus, such as Justicia glauca. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Mechanism of Action

Target of Action

Justiciresinol is a natural lignan compound isolated from the plant Justicia glauca Lignans like this compound are known for their antioxidant properties , suggesting that they may interact with biological targets involved in oxidative stress and inflammation.

Mode of Action

Lignans are known to exert their effects through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways They may interact with their targets, leading to changes at the molecular and cellular levels

Biochemical Pathways

They can scavenge free radicals and reduce oxidative stress, thereby modulating pathways related to inflammation and cell damage

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential . Future research should focus on investigating these properties for this compound to understand its potential as a therapeutic agent.

Result of Action

This compound, like other lignans, is known for its antioxidant activity . It can scavenge free radicals, reducing oxidative stress at the molecular and cellular levels . This action can potentially mitigate inflammation and cell damage, contributing to its therapeutic effects.

Action Environment

The action, efficacy, and stability of a compound like this compound can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. Understanding these influences is crucial for optimizing the use of this compound and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Justiciresinol can be synthesized through the extraction and purification from plant sources. The primary method involves the use of organic solvents such as ethanol and acetone to extract the compound from plant material. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Justiciresinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Justiciresinol has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of lignans and their chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.

    Industry: Utilized in the development of natural health products and supplements

Comparison with Similar Compounds

Justiciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXVGSOOWBFAI-VFCRVFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159638
Record name Justiciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136051-41-7
Record name Justiciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Justiciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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